4-(3,4-Dichlorophenyl)butanoic acid
Overview
Description
4-(3,4-Dichlorophenyl)butanoic acid is a chemical compound characterized by its dichlorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 3,4-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the corresponding ketone.
Reduction: The ketone group is then reduced to a carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Lewis acids like aluminum chloride (AlCl₃) and various electrophiles.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Butanol or butanal.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3,4-Dichlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,4-Dichlorophenylacetic Acid: Similar structure but with a shorter carbon chain.
4-(3,4-Dichlorophenyl)butanol: An alcohol derivative with similar dichlorophenyl group.
3,4-Dichlorophenylbutyric Acid: Another butyric acid derivative with a different position of the chlorine atoms.
Uniqueness: 4-(3,4-Dichlorophenyl)butanoic acid is unique due to its specific arrangement of chlorine atoms and the length of its carbon chain, which can influence its chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Overview
4-(3,4-Dichlorophenyl)butanoic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions with biological systems, focusing on its pharmacodynamics, therapeutic applications, and metabolic pathways.
Chemical Structure and Properties
- Chemical Formula : C10H10Cl2O2
- Molecular Weight : 233.09 g/mol
- CAS Number : 1251923-47-3
The compound features a butanoic acid backbone with a dichlorophenyl substituent, which enhances its reactivity and biological activity. The presence of chlorine atoms is significant for its pharmacological properties, particularly in modulating neurotransmitter systems.
Interaction with Neurotransmitter Systems
Research indicates that this compound primarily interacts with gamma-aminobutyric acid (GABA) receptors. It has been shown to act as both an agonist and antagonist at these receptors, influencing neuronal excitability and potentially offering therapeutic benefits for neurological disorders such as anxiety and epilepsy.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Potential Applications |
---|---|---|
GABA Receptor Modulation | Agonistic/antagonistic effects on GABA receptors | Treatment of anxiety disorders |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pain relief |
Analgesic | Modulation of pain pathways in the central nervous system | Management of chronic pain |
Pharmacokinetics and Metabolism
The metabolism of this compound varies across species. In humans, it undergoes rapid biotransformation primarily through oxidation processes, leading to the formation of various metabolites that may exhibit distinct biological activities .
Table 2: Species-Specific Metabolism
Species | Metabolic Pathway | Key Findings |
---|---|---|
Humans | Rapid reduction to alcohol | High excretion as acylglucuronides |
Rats | Oxidation to acetic acid | Efficient conversion leading to different metabolites |
Mice | Amide-like conjugate formation | Variability in metabolic response compared to humans |
Case Study 1: Neurological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant modulation of GABAergic transmission. This modulation was associated with reduced seizure activity in experimental models.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound exhibited potent anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRORIUPKZBSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344744 | |
Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25157-66-8 | |
Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-dichlorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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